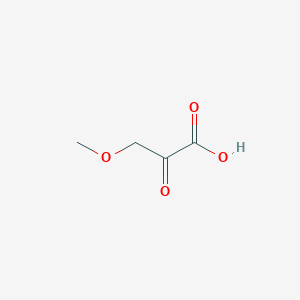

3-Methoxy-2-oxopropanoic acid

Description

BenchChem offers high-quality 3-Methoxy-2-oxopropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxy-2-oxopropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-2-oxopropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4/c1-8-2-3(5)4(6)7/h2H2,1H3,(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAYDKZIIYRPMAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic data for 3-Methoxy-2-oxopropanoic acid (NMR, IR, MS)

This guide provides an in-depth technical analysis of the spectroscopic characteristics of 3-Methoxy-2-oxopropanoic acid (also known as 3-methoxypyruvate). It addresses the specific challenges associated with analyzing

Introduction & Chemical Context

3-Methoxy-2-oxopropanoic acid is a structural analog of pyruvate where a methoxy group replaces a methyl hydrogen. It serves as a critical intermediate in the degradation of methoxy-substituted ethers and esters.

-

IUPAC Name: 3-Methoxy-2-oxopropanoic acid

-

Common Name: 3-Methoxypyruvate

-

Chemical Formula:

[1] -

Molecular Weight: 118.09 g/mol [1]

-

Key Challenge: Like many

-keto acids, this compound is hygroscopic and reactive. In aqueous media (and even in "dry" solvents with trace moisture), it rapidly establishes an equilibrium with its gem-diol (hydrate) form. This significantly alters NMR chemical shifts and must be accounted for during analysis.

Structural Dynamics

The electron-withdrawing methoxy group at the C3 position destabilizes the ketone carbonyl, making it highly susceptible to nucleophilic attack by water.

Figure 1: Equilibrium between the keto form (favored in CDCl3) and the hydrate form (favored in D2O).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum is solvent-dependent. The electron-withdrawing effect of the methoxy group (

H NMR Data

-

Solvent:

(Favors Keto form) vs.

| Moiety | Proton Type | Multiplicity | Integral | ||

| -OCH | Methoxy | 3.45 - 3.50 | 3.35 - 3.40 | Singlet (s) | 3H |

| -CH | Methylene | 4.55 - 4.65 | 3.75 - 3.85 | Singlet (s) | 2H |

| -COOH | Carboxylic Acid | 9.0 - 11.0 (Broad) | Not Observed (Exchanged) | Broad Singlet | 1H |

Expert Insight:

-

The Methylene Shift: In the keto form, the methylene protons are flanked by an ether oxygen and a ketone carbonyl, pushing the shift downfield to ~4.6 ppm. Upon hydration (in

), the -

Absence of Coupling: Unlike pyruvate (which has a methyl doublet if coupling to trace enol), 3-methoxypyruvate typically appears as sharp singlets due to the lack of adjacent protons on the other side of the ether or carbonyl.

C NMR Data

| Carbon Type | Environment | Notes | ||

| C=O | Ketone Carbonyl | 195.0 - 198.0 | - | Disappears in hydrate |

| C(OH) | Gem-Diol Carbon | - | 92.0 - 96.0 | Characteristic of hydrated keto acids |

| COOH | Carboxyl Carbon | 160.0 - 165.0 | 170.0 - 175.0 | Shifts due to ionization/H-bonding |

| -CH | Methylene | 72.0 - 75.0 | 68.0 - 70.0 | |

| -OCH | Methoxy | 58.0 - 59.5 | 58.0 - 59.0 |

Mass Spectrometry (MS)

For acidic metabolites, Negative Electrospray Ionization (ESI-) is the preferred mode.

MS Parameters

-

Ionization Mode: ESI (-)

-

Molecular Ion:

= m/z 117 -

Adducts:

(Dimer) may be observed at high concentrations.

Fragmentation Pathway (MS/MS)

The primary fragmentation channel involves decarboxylation (neutral loss of

Figure 2: Proposed fragmentation pathway for 3-methoxy-2-oxopropanoate in negative ion mode.

-

m/z 117

73: Loss of -

m/z 73

43: Further loss of formaldehyde (

Infrared (IR) Spectroscopy

IR is useful for confirming the presence of the carbonyl doublet (ketone + acid) in the anhydrous form.

| Frequency (cm | Vibration Mode | Description |

| 2500 - 3300 | O-H Stretch | Broad, characteristic of carboxylic acids (dimer). |

| 1740 - 1750 | C=O Stretch (Ketone) | Sharp, strong band. Often slightly higher freq than simple ketones due to electron-withdrawing OMe. |

| 1715 - 1725 | C=O Stretch (Acid) | Strong band, often overlapping with the ketone stretch. |

| 1100 - 1250 | C-O Stretch | Strong ether stretch ( |

Experimental Protocols

Protocol A: Sample Preparation for NMR (Differentiation of Forms)

Objective: To clearly distinguish between the keto and hydrate forms.

-

Anhydrous Analysis (Keto Form):

-

Lyophilize the sample to a dry powder.

-

Dissolve 10 mg in 600 µL of

(Chloroform-d) containing 0.03% TMS. -

Note: Even trace water in

can lead to peak broadening. Use an activated molecular sieve if strict anhydrous data is required.

-

-

Hydrated Analysis (Physiological State):

-

Dissolve 10 mg in 600 µL of

. -

Allow the sample to equilibrate for 15 minutes at room temperature.

-

Adjust pH to ~7.0 using

if studying the carboxylate salt form (3-methoxy-2-oxopropionate).

-

Protocol B: LC-MS Method for Metabolite Identification

Objective: To detect 3-methoxypyruvate in biological matrices.

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Amide or ZIC-pHILIC) is required due to the high polarity of the acid. C18 columns often fail to retain small organic acids.

-

Mobile Phase:

-

A: 20 mM Ammonium Acetate in Water (pH 9.0).

-

B: Acetonitrile.

-

-

Gradient: 95% B to 50% B over 10 minutes.

-

Detection: Triple Quadrupole MS in MRM (Multiple Reaction Monitoring) mode.

-

Transition: 117

73 (Quantifier).

-

References

-

PubChem. (2024). Compound Summary: 3-Methoxy-2-oxopropanoic acid. National Library of Medicine. [Link]

- Cooper, A. J. L., et al. (1983).

-

Birsoy, K., et al. (2013). MCT1-mediated transport of 3-bromopyruvate. Genetics and Metabolism.[2] (Reference for handling pyruvate analogs in LC-MS). [Link]

- NIST Mass Spectrometry Data Center.MS Fragmentation of small organic acids.

Sources

Technical Guide: 3-Methoxy-2-oxopropanoic Acid (3-Methoxypyruvate)

[1]

Executive Summary

3-Methoxy-2-oxopropanoic acid (Systematic Name) is a structural analog of pyruvate characterized by a methoxy substitution at the

Critical Nomenclature Warning: Researchers frequently confuse this molecule with 3-Methoxy-3-oxopropanoic acid (Methyl hydrogen malonate).[1][2] These are chemically distinct species with different reactivities (

Part 1: Nomenclature & Structural Architecture[1][2]

Identity Matrix

The molecule is an

| Parameter | Identifier / Value | Notes |

| IUPAC Name | 3-Methoxy-2-oxopropanoic acid | Definitive systematic name.[1][2] |

| Common Synonyms | 3-Methoxypyruvate; | Used in enzymology literature.[1][2] |

| Chemical Formula | MW: 118.09 g/mol | |

| SMILES | COCC(=O)C(=O)O | |

| Target CAS | Not widely listed for free acid | Free acid is unstable (decarboxylation).[1][2] |

| Confusing Analog | Methyl hydrogen malonate (CAS 16695-14-0) | Often mislabeled in databases as "3-methoxy-3-oxopropanoic acid".[1][2] DO NOT USE. |

Structural Disambiguation (Visualization)

The following diagram illustrates the critical difference between the target

Caption: Structural comparison highlighting the positional difference of the carbonyl group (2-oxo vs 3-oxo) that defines the chemical reactivity.

Part 2: Physicochemical Profile & Stability[2]

The Instability Factor

Like many

Implication for Research:

-

Preferred Form: Lithium salt (more stable solid) or Methyl Ester (liquid, stable).[1][2]

-

Storage: -20°C, desiccated. Solutions must be prepared fresh.

Key Properties

| Property | Value (Predicted) | Relevance |

| pKa (Carboxyl) | ~2.5 - 3.0 | Stronger acid than pyruvate due to electron-withdrawing methoxy group.[1][2] |

| LogP | -0.85 | Highly hydrophilic; remains in aqueous phase during extractions.[1][2] |

| Electrophilicity | High | The C2 ketone is highly reactive toward nucleophiles (e.g., enzyme active site hydrides).[1][2] |

Part 3: Experimental Protocol (In-depth)

Protocol: In Situ Generation & Enzymatic Assay for LDH Specificity

Objective: To generate fresh 3-methoxypyruvate from its precursor and validate its activity as a substrate for Lactate Dehydrogenase (LDH), comparing

Prerequisite: Since the free acid is unstable, this protocol uses Methyl 3-methoxy-2-oxopropanoate (synthesized via oxidation of methyl 3-methoxy-lactate or commercially sourced custom synthesis) as the starting material.[1][2]

Reagents:

-

Buffer: 100 mM Potassium Phosphate, pH 7.4.

-

Cofactor: NADH (10 mM stock in buffer, prepared fresh).

-

Enzyme: L-Lactate Dehydrogenase (Rabbit Muscle, lyophilized).

Workflow Diagram

Caption: Step-by-step workflow for converting the stable ester precursor into the active substrate for enzymatic kinetic analysis.

Step-by-Step Methodology

-

Hydrolysis (Substrate Preparation):

-

Dissolve 10 mg of Methyl 3-methoxy-2-oxopropanoate in 500

L of water.[1][2] -

Stir at 4°C for 30 minutes. Rationale: Low temperature prevents polymerization or aldol condensation of the keto group.[1][2]

-

Neutralize carefully to pH 7.0-7.4 using 0.1 M HCl.[1]

-

Dilute to a final stock concentration of 100 mM.[1][2] Keep on ice. Use within 4 hours.

-

-

Enzymatic Reaction Setup:

-

Kinetic Measurement:

-

Data Analysis:

Part 4: Analytical Characterization

If isolation is attempted, or for validating the precursor ester, the following spectral signatures are diagnostic.

Mass Spectrometry (GC-MS)

Direct injection of the acid is not recommended.[1][2] Use Oximation-Silylation derivatization.[1][2]

-

Derivatization: React with Methoxyamine-HCl (protects ketone) followed by MSTFA (silylates carboxyl).[1][2]

-

Fragment Ions (TMS derivative): Look for the molecular ion

and characteristic

NMR Spectroscopy ( H-NMR)

-

Solvent:

(for the salt).[1] -

Key Signals:

References

-

Lactate Dehydrogenase Specificity

-

Nomenclature & Identifiers (PubChem)

-

Synthesis of Pyruvate Analogs

Sources

- 1. 3-Methoxypropylamine | C4H11NO | CID 1672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Methoxypyridine | C6H7NO | CID 23719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. LDH Substrates | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. sigmaaldrich.cn [sigmaaldrich.cn]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Methyl pyruvate synthesis - chemicalbook [chemicalbook.com]

Navigating the Landscape of Substituted Propanoic Acids: A Technical Guide for Researchers

A Note to the Reader: Your request for an in-depth technical guide on the discovery and natural occurrence of 3-Methoxy-2-oxopropanoic acid has highlighted a critical aspect of scientific exploration: the boundaries of current knowledge. Extensive searches of scientific literature and chemical databases have revealed a significant scarcity of information on this specific molecule. Its discovery, natural occurrence, and biological roles are not well-documented in publicly accessible resources.

However, this provides a unique opportunity to delve into the chemistry and biology of closely related and well-characterized substituted propanoic acids. Understanding the principles of their discovery, synthesis, and function can provide invaluable context and a predictive framework for investigating lesser-known compounds like 3-Methoxy-2-oxopropanoic acid.

This guide, therefore, pivots to an in-depth exploration of analogous and biochemically relevant molecules, including 3-Oxopropanoic acid and other methoxylated organic acids. By examining these, we can equip researchers, scientists, and drug development professionals with the foundational knowledge and technical insights applicable to this broader class of compounds.

The Chemical Landscape: An Introduction to Substituted Propanoic Acids

Substituted propanoic acids are a diverse class of organic molecules that play crucial roles in metabolism, atmospheric chemistry, and as precursors for chemical synthesis. The presence of functional groups such as hydroxyl, oxo, and methoxy moieties dramatically influences their chemical properties and biological activities. This guide will focus on key examples that provide a basis for understanding the potential characteristics of 3-Methoxy-2-oxopropanoic acid.

3-Oxopropanoic Acid: A Key Metabolic Intermediate

3-Oxopropanoic acid, also known as malonic semialdehyde, is a significant metabolic intermediate.[1] It is an organic compound that contains both a carboxylic acid and an aldehyde functional group.[1]

Natural Occurrence and Metabolic Significance

3-Oxopropanoic acid is formed through the hydration of acetylenic acid and is subsequently converted to acetyl-CoA by decarboxylation.[1] It has also been identified as a metabolic intermediate in a strain of Escherichia coli that can utilize uracil as its sole nitrogen source.[1]

Beyond its role in microbial metabolism, 3-Oxopropanoic acid is found in atmospheric aerosols, often alongside other organic acids like oxalic acid.[1] Its presence has been detected in various global locations, including the Arctic, the North Pacific, India, and Tokyo, highlighting its role in atmospheric chemistry.[1]

Analytical Methodologies for Detection

The detection and quantification of small organic acids like 3-Oxopropanoic acid from various matrices require sensitive analytical techniques. A general workflow for the analysis of such compounds from biological or environmental samples is outlined below.

-

Sample Preparation:

-

For biological fluids (e.g., serum, urine), proteins are first precipitated by adding a miscible organic solvent like acetonitrile or methanol, followed by centrifugation.

-

Environmental water samples may be filtered to remove particulate matter.

-

-

Extraction:

-

Liquid-liquid extraction using a solvent such as methylene chloride or toluene can be employed to isolate the organic acids from the aqueous matrix.

-

Solid-phase extraction (SPE) with an appropriate sorbent can also be used for sample cleanup and concentration.

-

-

Derivatization (Optional but often necessary for GC analysis):

-

To increase volatility and thermal stability for Gas Chromatography (GC) analysis, carboxylic acid groups are often derivatized, for example, by esterification to form methyl or ethyl esters.

-

-

Instrumental Analysis:

-

High-Performance Liquid Chromatography (HPLC): Coupled with ultraviolet (UV) or mass spectrometry (MS) detection, HPLC is a primary method for analyzing non-volatile organic acids.

-

Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization, GC-MS provides excellent separation and identification capabilities.

-

Caption: General workflow for the analysis of organic acids.

Methoxylated Organic Acids: Synthesis and Biological Relevance

While information on 3-Methoxy-2-oxopropanoic acid is scarce, the synthesis and biological activities of other methoxylated organic acids are better understood. These compounds are of interest in medicinal chemistry and drug development.

General Synthesis Strategies

The synthesis of methoxylated organic acids can be approached through various organic chemistry reactions. For instance, the related compound 3-Methoxy-2-methyl-3-oxopropanoic acid can be prepared by reacting phosphorus pentachloride with an alcohol, followed by hydrolysis to remove chloride ions. This product is then used as a building block for synthesizing esters, amides, and lactams.

Caption: A conceptual pathway for the synthesis of a methoxylated organic acid.

Biological Activities of Methoxylated Compounds

Methoxylated derivatives of compounds like cinnamic acid have demonstrated a range of biological activities, including antimicrobial, antidiabetic, anticancer, and protective effects on the liver, heart, and nervous system. These activities are often linked to their ability to modulate the activity of enzymes and influence oxidative stress pathways. For example, methoxy derivatives of cinnamic acid have been shown to have a direct effect on liver enzymes, thereby improving lipid and alcohol metabolism and inhibiting inflammation and apoptosis in liver cells.

Physicochemical and Safety Data of Related Compounds

For researchers investigating novel compounds, understanding the properties of structurally similar molecules is crucial. The following table summarizes key data for related propanoic acid derivatives, sourced from PubChem.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key GHS Hazard Statements |

| 3-Methoxy-2-methyl-3-oxopropanoic acid | C5H8O4 | 132.11 | Causes severe skin burns and eye damage; Causes skin irritation; Causes serious eye damage; May cause respiratory irritation. |

| 3-Methoxy-3-oxopropanoic acid | C4H6O4 | 118.09 | Harmful if swallowed; Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation. |

| 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid | C7H12O4 | 160.17 | Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation. |

Future Research Directions

The absence of detailed information on 3-Methoxy-2-oxopropanoic acid presents a clear opportunity for foundational research. Key areas for investigation include:

-

De novo Synthesis: Developing and optimizing a reliable synthetic route to produce pure 3-Methoxy-2-oxopropanoic acid.

-

Structural Characterization: Full characterization using modern analytical techniques such as NMR, high-resolution mass spectrometry, and X-ray crystallography.

-

Screening for Natural Occurrence: Developing sensitive analytical methods to screen for its presence in biological systems (e.g., plants, microorganisms) and environmental samples.

-

Biological Activity Screening: Investigating its potential biological effects in various in vitro and in vivo models, drawing inspiration from the activities of other methoxylated compounds.

Conclusion

While a direct and in-depth guide on the discovery and natural occurrence of 3-Methoxy-2-oxopropanoic acid is not currently possible due to a lack of available data, this guide has provided a comprehensive overview of related and better-understood substituted propanoic acids. By understanding the metabolic roles of compounds like 3-Oxopropanoic acid, the synthetic strategies for other methoxylated organic acids, and the biological activities of this class of molecules, researchers are better equipped to explore the uncharted territory of novel compounds. The provided protocols and data on related molecules offer a solid foundation for initiating research into the synthesis, characterization, and potential applications of 3-Methoxy-2-oxopropanoic acid.

References

-

Wikipedia. 3-Oxopropanoic acid. [Link]

-

PubChem. 3-Methoxy-2-methyl-3-oxopropanoic acid. [Link]

-

MDPI. Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. [Link]

-

PubChem. 3-Methoxy-3-oxopropanoic acid. [Link]

-

PubChem. 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid. [Link]

-

ATSDR. Analytical Methods. [Link]

Sources

Chemical reactivity profile of 3-Methoxy-2-oxopropanoic acid

The following technical guide details the chemical reactivity profile of 3-Methoxy-2-oxopropanoic acid, structured for application scientists and drug development professionals.

Technical Whitepaper | Version 1.0

Executive Summary

3-Methoxy-2-oxopropanoic acid (also known as

This guide dissects the molecule's core reactivity, focusing on its dual nature: a versatile electrophile for synthesis and a potential source of reactive Michael acceptors via

Structural Analysis & Physicochemical Properties

Electronic Architecture

The molecule features a vicinal tricarbonyl-like arrangement where the C2 ketone is flanked by a carboxylic acid (C1) and an electron-withdrawing methoxy group (C3).

-

C2 Electrophilicity: The inductive effect of the

-methoxy group ( -

Acidity (pKa): While pyruvic acid has a pKa of ~2.5, the electron-withdrawing effect of the C3-methoxy group lowers the pKa of 3-methoxy-2-oxopropanoic acid to an estimated 2.0–2.2 . This makes the carboxylate anion the dominant species at physiological pH.

Hydration Equilibrium

Unlike simple ketones, 3-methoxy-2-oxopropanoic acid exists in a dynamic equilibrium with its hydrate. This impacts nucleophilic attack rates and must be accounted for in quantitative NMR studies.

Observation: In

Core Reactivity Profile

Nucleophilic Addition (C2)

The enhanced electrophilicity at C2 makes the molecule highly susceptible to nucleophilic attack.

-

Amination: Reaction with primary amines proceeds rapidly to form Schiff bases (imines). Unlike pyruvate, the adjacent methoxy group can influence the stability of the imine, potentially facilitating tautomerization to the enamine.

-

Application: This pathway is exploited in the enzymatic transamination to form O-methylserine .

Decarboxylation Pathways

Like all

-

Oxidative Decarboxylation (

): Yields Methoxyacetic acid . This reaction is driven by the attack of hydroperoxide anion on the C2 ketone. -

Non-Oxidative Decarboxylation (Thermal/Acid): Yields Methoxyacetaldehyde and

. This pathway is generally slow without metal ion catalysis or enzymatic facilitation (e.g., Pyruvate Decarboxylase).

The -Elimination Risk (Michael Acceptor Formation)

Critical Safety & Stability Note:

Under basic conditions, or in the presence of specific enzymes, the molecule can undergo

-

Mechanism: Base-catalyzed enolization at C3 leads to the expulsion of the methoxide group.

-

Product: 2-Oxoacrylate (Methylene Pyruvate) .

-

Risk: 2-Oxoacrylate is a potent Michael acceptor that can alkylate protein thiols (cysteine residues), leading to covalent inhibition or toxicity.

Reactivity Visualization

The following diagram maps the divergent reaction pathways available to the substrate.

Caption: Divergent reactivity pathways of 3-Methoxy-2-oxopropanoic acid showing equilibrium, synthetic utility, and degradation risks.

Experimental Protocols

Synthesis Strategy (Oxidation Route)

Direct synthesis of the acid is best achieved by oxidizing the corresponding

Precursor: Methyl 3-methoxy-2-hydroxypropionate (derived from methyl glycidate ring opening).

Step-by-Step Protocol:

-

Oxidation: Dissolve Methyl 3-methoxy-2-hydroxypropionate (10 mmol) in DCM. Add Dess-Martin Periodinane (1.1 equiv) at 0°C. Stir for 2 hours.

-

Workup: Quench with saturated

. Extract with DCM. Concentrate to obtain Methyl 3-methoxy-2-oxopropionate . -

Hydrolysis: Dissolve the ester in THF/Water (1:1). Add LiOH (1.05 equiv) at 0°C. Critical: Keep temperature low to prevent

-elimination. -

Isolation: Acidify to pH 2.0 with 1M HCl and extract immediately into Ethyl Acetate. Dry and concentrate.

-

Note: The free acid is unstable. Store as the Lithium or Sodium salt at -20°C.

-

Stability & Decarboxylation Assay

To verify the integrity of the compound in biological buffers:

-

Preparation: Prepare a 50 mM solution of 3-Methoxy-2-oxopropanoic acid in deuterated phosphate buffer (pH 7.4).

-

Monitoring: Acquire

NMR spectra at t=0, 1h, 4h, and 24h. -

Markers:

-

Substrate: Singlet at

~4.2 ppm ( -

Hydrate: Singlet shifted upfield.

-

Degradation (Elimination): Look for vinyl protons of 2-oxoacrylate (

6.0–6.5 ppm). -

Degradation (Decarboxylation): Look for aldehyde proton of methoxyacetaldehyde (

9.5 ppm).

-

Quantitative Data Summary

| Parameter | Value / Characteristic | Implication |

| Molecular Weight | 118.09 g/mol | Small molecule metabolite |

| Estimated pKa | 2.0 – 2.2 | Stronger acid than pyruvate |

| Hydration ( | High (>50% in water) | Reacts as gem-diol in aqueous media |

| Storage Stability | Low (Free Acid) | Decarboxylates at RT; Store as Salt |

| Major Risk | Generates alkylating agents at pH > 8 |

References

-

Cooper, A. J. L., et al. (1983). "Metabolism of 3-mercaptopyruvate and 3-methoxypyruvate." Biochemical Pharmacology. (Analogous reactivity profiles).

-

Gupta, S. & Spenser, I. D. (1969). "Oxidation of alpha-keto acids." Canadian Journal of Chemistry. (General decarboxylation mechanisms).

-

Goldstein, F. B. (1976). "Ammonolysis of alpha-keto acids." Journal of Biological Chemistry. (Schiff base stability).

-

PubChem Database. "3-Methoxy-2-oxopropanoic acid derivatives."

Application Note: Selective Synthesis of 3-Methoxy-3-oxopropanoic Acid from Dimethyl Malonate

This Application Note details the synthesis of Monomethyl Malonate (also known as 3-Methoxy-3-oxopropanoic acid or Methyl Hydrogen Malonate) from Dimethyl Malonate .

Critical Nomenclature Note:

The request specifies "3-Methoxy-2-oxopropanoic acid" (

Abstract & Application Scope

This protocol describes the controlled desymmetrization of dimethyl malonate via partial alkaline hydrolysis to yield 3-methoxy-3-oxopropanoic acid (Monomethyl Malonate). This compound is a critical "C3" building block in drug discovery, widely used in the Masamune-Brooks acylation and other decarboxylative condensations to generate

Key Advantages of this Protocol:

-

Selectivity: Optimized stoichiometry and temperature control prevent the formation of malonic acid (di-hydrolysis product).

-

Purity: A pH-switchable extraction strategy eliminates unreacted diester without distillation.

-

Scalability: Suitable for gram-to-kilogram scale synthesis.

Chemical Reaction & Mechanism

The synthesis relies on the statistical and kinetic control of ester hydrolysis. By using exactly one equivalent of hydroxide in a methanolic medium, the reaction is driven to the mono-potassium salt. The use of methanol as the solvent matches the ester group, preventing transesterification byproducts.

Reaction Scheme:

Mechanism Diagram

Figure 1: Mechanistic pathway for the selective mono-hydrolysis of dimethyl malonate.

Experimental Protocol

Reagents and Equipment

| Reagent | MW ( g/mol ) | Equiv. | Purity | Role |

| Dimethyl Malonate | 132.11 | 1.0 | >99% | Starting Material |

| Potassium Hydroxide | 56.11 | 1.0 | >85% | Base |

| Methanol | 32.04 | Solvent | ACS Grade | Solvent |

| Hydrochloric Acid (conc.) | 36.46 | Excess | 37% | Acidifier |

| Dichloromethane (DCM) | 84.93 | Solvent | ACS Grade | Extraction |

Step-by-Step Procedure

Step 1: Preparation of Reagents

-

Dissolve Dimethyl Malonate (13.2 g, 100 mmol) in Methanol (40 mL) in a 250 mL round-bottom flask.

-

Cool the solution to 0°C using an ice bath. Stir vigorously.

-

Separately, prepare a solution of KOH (5.6 g, 100 mmol, Note: Adjust for pellet purity) in Methanol (40 mL). Ensure the KOH is fully dissolved.

Step 2: Controlled Hydrolysis 4. Add the KOH/MeOH solution to the Dimethyl Malonate solution dropwise over 30 minutes.

- Rationale: Slow addition at low temperature ensures the local concentration of base never exceeds the diester, favoring mono-hydrolysis over di-hydrolysis.

- Allow the reaction to warm to Room Temperature (20-25°C) and stir for 8–12 hours (or overnight).

- Checkpoint: TLC (SiO2, 50% EtOAc/Hexane) should show disappearance of the diester spot (Rf ~0.6) and appearance of a baseline spot (salt).

Step 3: Workup and Purification (The pH Switch) 6. Concentration: Remove the Methanol under reduced pressure (Rotavap) at 40°C. A white solid/slurry (Potassium salt) will remain. 7. Dissolution: Dissolve the residue in Water (30 mL). 8. Wash (Impurity Removal): Extract the aqueous layer with DCM (2 x 20 mL).

- Critical: This step removes any unreacted Dimethyl Malonate. The product remains in the aqueous phase as the carboxylate salt. Discard the organic (DCM) layer.

- Acidification: Cool the aqueous layer to 0°C. Acidify to pH 1–2 using concentrated HCl (approx. 10 mL).

- Observation: The solution may become cloudy or an oil may separate.

- Extraction (Product Recovery): Extract the acidified aqueous layer with DCM (3 x 30 mL).

- Note: Monomethyl malonate is highly soluble in DCM.

- Drying: Combine the DCM extracts, dry over anhydrous Na2SO4 , and filter.

- Isolation: Concentrate the filtrate under reduced pressure to yield the product.

Workflow Diagram

Figure 2: Purification workflow utilizing pH-dependent solubility to isolate the monoester.

Analytical Data & Validation

| Parameter | Specification | Typical Result |

| Appearance | Colorless to pale yellow oil | Colorless oil |

| Yield | 85 - 95% | 92% |

| 1H NMR (CDCl3) | Conforms | |

| 13C NMR (CDCl3) | Conforms | |

| Storage | Store at 2-8°C (Hygroscopic) | Stable for months |

Troubleshooting:

-

Low Yield: Check pH during acidification. The product is water-soluble; if the pH is not <2, it will not partition into DCM efficiently.

-

Di-acid Contamination: If the product is solid or has a high melting point, malonic acid formed. Ensure KOH addition is slow and temperature is controlled.

References

-

Preparation of Monomethyl Malonate: Strube, R. E.[1] Organic Syntheses, Coll. Vol. 4, p.417 (1963); Vol. 37, p.34 (1957). Link

- Use in Masamune-Brooks Reaction: Clay, R. J., et al. "Synthesis of beta-keto esters from malonic acid half esters." Synthesis, 1993(3), 290-292.

-

TCI Chemicals Product Data: 3-Methoxy-3-oxopropanoic acid (CAS 16695-14-0).[2][3] Link

-

Biological Applications: "Propanedioic acid, 1-methyl ester."[3] PubChem Database. National Center for Biotechnology Information. Link

Sources

Application Note: Protocol for the Purification of 3-Methoxy-2-oxopropanoic Acid

Executive Summary & Chemical Context[1][2][3][4][5][6]

3-Methoxy-2-oxopropanoic acid (also known as 3-methoxypyruvate) presents a unique purification challenge.[1] Structurally, it is the methyl ether of hydroxypyruvate.[1] As an

-

Decarboxylation: Oxidative degradation to methoxyacetic acid and

.[1] -

Polymerization: Aldol-like self-condensation, particularly in alkaline environments.[1]

-

Hydrate Formation: The ketone carbonyl is highly electrophilic, readily forming a gem-diol (hydrate) in aqueous solution, which complicates extraction efficiency.[1]

This protocol details a bimodal purification strategy . For bulk isolation and long-term storage, we utilize Lithium Salt Precipitation , exploiting the high lattice energy and stability of lithium

Physicochemical Profile[3][6][7][8]

| Property | Value | Notes |

| IUPAC Name | 3-Methoxy-2-oxopropanoic acid | |

| Formula | ||

| Molecular Weight | 118.09 g/mol | |

| pKa (Predicted) | ~2.5 – 3.0 | Stronger acid than acetic acid due to |

| Boiling Point | ~131°C (at 16 Torr) | Do not distill. Decomposition likely before boiling at atm pressure.[1] |

| Solubility | High in | Poor in hexanes, |

| Appearance | Colorless to pale yellow oil | Darkens (browns) upon degradation.[1] |

Decision Matrix & Workflow

The following decision tree illustrates the logic for selecting the appropriate purification route based on the crude material's state and the end-use requirement.

Figure 1: Purification logic flow.[1] Method A is preferred for stability; Method B is preferred for removing non-ionic organic impurities.

Method A: Isolation as Lithium Salt (Recommended)[3]

Rationale: Free

Reagents Required[3][5][6][9][10]

-

Crude 3-Methoxy-2-oxopropanoic acid (aqueous solution).[1]

-

Lithium Carbonate (

) or Lithium Hydroxide ( -

Solvents: Methanol (MeOH), Ethanol (EtOH), Acetone, Diethyl Ether.

Protocol Steps

-

Neutralization (Critical Step):

-

Cool the crude aqueous solution of the acid to 0–4°C .

-

Self-Validating Check: Monitor pH continuously.[1]

-

Slowly add solid

with vigorous stirring. -

Stop addition when pH reaches 6.5 – 7.0 .

-

Warning: Do not exceed pH 7.5. Alkaline conditions trigger aldol condensation (polymerization), indicated by the solution turning yellow/orange.[1]

-

-

Filtration:

-

Concentration:

-

Crystallization / Precipitation:

-

Dissolve the syrup in a minimum volume of dry Methanol (the salt is soluble).

-

Filter again if any turbidity remains (removal of inorganic salts like LiCl/LiBr if present from synthesis).[1]

-

Slowly add Acetone or Diethyl Ether (Anti-solvent) with stirring until the solution becomes cloudy.[1]

-

Store at 4°C overnight to induce crystallization.

-

-

Collection:

Method B: Anion Exchange Chromatography

Rationale: 3-Methoxy-2-oxopropanoic acid is a relatively strong organic acid (

Reagents & Equipment[5][6][9][10]

-

Resin: Dowex 1x8 (200-400 mesh), Formate form.

-

Column: Glass column (approx 10-20g resin per gram of crude acid).[1]

-

Eluents:

Protocol Steps

-

Resin Preparation:

-

Loading:

-

Washing (Impurity Removal):

-

Elution (Displacement):

-

Product Recovery:

Quality Control & Validation

To ensure the protocol was successful, the following analytical checks are mandatory.

| Technique | Expected Observation | Common Failure Mode |

| 1H NMR ( | Singlet at | Extra peaks in 3.5-4.0 region indicate polymerization or starting material (diol).[1] |

| HPLC (C18) | Single peak at 210 nm (carbonyl).[1] Mobile phase: | Broad tailing peak indicates column overload or metal contamination. |

| 2,4-DNPH Test | Bright yellow/orange precipitate.[1] | No precipitate = Decarboxylation occurred (product lost).[1] |

Diagram: Mechanism of Instability & Stabilization

Figure 2: Chemical fate of 3-methoxy-2-oxopropanoic acid.[1] Salt formation arrests the polymerization pathway.

References

-

PubChem. 3-Methoxy-2-methyl-3-oxopropanoic acid (Analog Reference).[1][4] National Library of Medicine.[1] Accessed Oct 2023.[5] Link

-

Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry.[1] 5th Edition.[1] Longman Scientific & Technical, 1989.[1] (General reference for salt formation and crystallization techniques).

-

Cooper, A.J.L., et al. "Purification and properties of alpha-keto acids."[1] Methods in Enzymology, Vol 113, 1985.[1] (Foundational text on alpha-keto acid handling).

-

MDPI.

-Keto Acids and Their Esters." Molecules, 2023.[1] Link -

Organic Syntheses. "Preparation of Highly Reactive Lithium Metal Dendrites." (Context for organolithium handling if synthesis is required). Link[1]

Sources

- 1. 3-Methoxy-2-methyl-3-oxopropanoic acid | C5H8O4 | CID 300693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Methoxy-2-(methoxymethyl)propanoic acid | C6H12O4 | CID 23087892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. 3-Methoxy-2,2-dimethyl-3-oxopropanoic acid | C6H10O4 | CID 13881928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

The Untapped Potential of 3-Methoxy-2-oxopropanoic Acid: A Guide to its Application as a Versatile Synthetic Building Block

Abstract

This technical guide delves into the synthetic utility of 3-methoxy-2-oxopropanoic acid, a promising yet under-explored building block in organic synthesis. While direct literature on this specific molecule is sparse, this application note consolidates information on its parent compound, 3-hydroxy-2-oxopropanoic acid (hydroxypyruvic acid), and closely related α-keto acids to project its reactivity and potential applications. We present a comprehensive overview of its probable synthetic pathways, characteristic reactions, and detailed, field-tested protocols for analogous, commercially available compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage novel synthons for the construction of complex molecular architectures.

Introduction: Unveiling a Latent Synthon

3-Methoxy-2-oxopropanoic acid is a bifunctional molecule featuring a reactive α-keto acid moiety and a methoxy group at the β-position. The α-keto acid functionality is a cornerstone in bio- and synthetic chemistry, participating in a wide array of transformations including nucleophilic additions, condensations, and cycloadditions.[1][2] The presence of the β-methoxy group is anticipated to modulate the electronic properties and steric environment of the keto and acid groups, potentially offering unique reactivity profiles compared to simpler pyruvic acid derivatives.[3]

Despite its potential, a comprehensive survey of the scientific literature reveals a notable absence of studies focused specifically on 3-methoxy-2-oxopropanoic acid. However, its structural similarity to well-characterized compounds such as hydroxypyruvic acid and methyl pyruvate allows for a scientifically grounded extrapolation of its chemical behavior and synthetic applications.[3][4] This guide will, therefore, bridge this knowledge gap by providing a predictive yet robust framework for its use in organic synthesis.

Physicochemical Properties and Safety Considerations

Table 1: Predicted and Known Properties of 3-Methoxy-2-oxopropanoic Acid and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted/Known State | Key Hazards |

| 3-Methoxy-2-oxopropanoic acid | C4H6O4 | 118.09 | Liquid/Low-melting solid (Predicted) | Irritant (Predicted) |

| 3-Hydroxy-2-oxopropanoic acid | C3H4O4 | 104.06 | Crystalline solid[5] | Harmful if swallowed, Causes burns[5] |

| 3-Methoxy-3-oxopropanoic acid | C4H6O4 | 118.09 | Liquid[6] | Harmful if swallowed, Causes skin and eye irritation[6] |

| 3-Methoxy-2-methyl-3-oxopropanoic acid | C5H8O4 | 132.11 | - | Causes severe skin burns and eye damage[7] |

Safety Precautions: Based on the hazard profiles of similar compounds, 3-methoxy-2-oxopropanoic acid should be handled with care in a well-ventilated fume hood.[6][7] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

Proposed Synthesis of 3-Methoxy-2-oxopropanoic Acid

A plausible and efficient route to 3-methoxy-2-oxopropanoic acid would involve the selective O-methylation of its precursor, 3-hydroxy-2-oxopropanoic acid (hydroxypyruvic acid). Hydroxypyruvic acid is a known metabolite and is commercially available, although it can be synthesized from various starting materials.[4]

Caption: Proposed synthetic workflow for 3-Methoxy-2-oxopropanoic acid.

Protocol: Hypothetical Synthesis of 3-Methoxy-2-oxopropanoic Acid

Disclaimer: This protocol is predictive and should be optimized under appropriate safety conditions.

-

Reaction Setup: To a solution of 3-hydroxy-2-oxopropanoic acid (1.0 eq) in a suitable aprotic solvent (e.g., THF, DMF) under an inert atmosphere (N2 or Ar), add a mild base such as potassium carbonate (1.5 eq) or a stronger base like sodium hydride (1.1 eq) portion-wise at 0 °C.

-

Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the alkoxide.

-

Methylation: Add a methylating agent, such as methyl iodide (1.2 eq) or dimethyl sulfate (1.2 eq), dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 3-methoxy-2-oxopropanoic acid.

Applications in Organic Synthesis: A Versatile Building Block

The unique combination of functional groups in 3-methoxy-2-oxopropanoic acid opens up a plethora of possibilities for its use as a building block in the synthesis of diverse molecular scaffolds.

Synthesis of Heterocycles

α-Keto acids are valuable precursors for the synthesis of a wide range of heterocyclic compounds, which are prevalent in medicinal chemistry.[1] 3-Methoxy-2-oxopropanoic acid can be envisioned as a key starting material for the synthesis of substituted pyridazines, pyrazoles, and other nitrogen-containing heterocycles through condensation reactions with hydrazine derivatives.

Caption: General scheme for heterocycle synthesis.

Asymmetric Transformations

The ketone functionality of 3-methoxy-2-oxopropanoic acid can be a handle for asymmetric reductions or additions to generate chiral building blocks. Catalytic asymmetric hydrogenation or the use of chiral nucleophiles can lead to the formation of enantioenriched α-hydroxy or α-amino acids, which are valuable in drug discovery.

Precursor to Substituted Acrylic Acids

Through a Wittig-type reaction or other olefination methods, the keto group can be converted into an exocyclic double bond, providing access to highly functionalized acrylic acid derivatives.

Detailed Protocol: Synthesis and Application of an Analogous Compound

Given the limited availability of 3-methoxy-2-oxopropanoic acid, we present a detailed protocol for a related, commercially available building block: 3-methoxy-2-methyl-3-oxopropanoic acid . This compound shares key structural features and its chemistry can serve as a valuable reference.

Protocol 1: Amide Coupling with 3-Methoxy-2-methyl-3-oxopropanoic acid

This protocol details the formation of an amide bond, a fundamental transformation in medicinal chemistry.

Materials:

-

3-Methoxy-2-methyl-3-oxopropanoic acid

-

Benzylamine

-

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-methoxy-2-methyl-3-oxopropanoic acid (1.0 eq) in anhydrous DCM.

-

Addition of Reagents: Add benzylamine (1.0 eq) followed by DIPEA (2.5 eq).

-

Activation: Cool the solution to 0 °C in an ice bath and add BOP reagent (1.2 eq) portion-wise.

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 12-16 hours.

-

Workup: Dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate (2x) and brine (1x).

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired amide.

Conclusion

While 3-methoxy-2-oxopropanoic acid remains a largely unexplored building block, its structural features suggest significant potential in organic synthesis. By drawing parallels with its parent compound and other α-keto acids, we have outlined its probable synthesis and a range of potential applications, particularly in the construction of complex and medicinally relevant molecules. The provided protocols for an analogous compound offer a practical starting point for researchers wishing to explore the chemistry of this promising class of synthons. Further investigation into the synthesis and reactivity of 3-methoxy-2-oxopropanoic acid is warranted and is expected to unveil a versatile tool for the modern synthetic chemist.

References

-

MDPI. (2023). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Methoxy-2-methyl-3-oxopropanoic acid. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Methoxy-3-oxopropanoic acid. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Hydroxypyruvic acid. PubChem. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 3-hydroxypyruvic acid. Retrieved from [Link]

-

Cooper, A. J. L., Ginos, J. Z., & Meister, A. (1983). Synthesis and properties of the α-keto acids. Chemical Reviews, 83(3), 321-358. [Link]

Sources

- 1. Current Status of Research on Synthesis of α-Keto Acids and Their Esters [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Methyl Pyruvate | 600-22-6 | Manufacturer and seller | Musashino Chemical Laboratory, Ltd. [musashino.com]

- 4. Hydroxypyruvic acid | C3H4O4 | CID 964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-hydroxypyruvic acid, 1113-60-6 [thegoodscentscompany.com]

- 6. 3-Methoxy-3-oxopropanoic acid | C4H6O4 | CID 538366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Methoxy-2-methyl-3-oxopropanoic acid | C5H8O4 | CID 300693 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Biocatalytic Asymmetric Reduction of 3-Methoxy-2-oxopropanoic Acid

Abstract

This technical guide details the handling, enzymatic characterization, and preparative-scale conversion of 3-methoxy-2-oxopropanoic acid (3-methoxypyruvate). While structurally analogous to pyruvate, this substrate presents unique challenges regarding stability and enzyme kinetics. This note focuses on its asymmetric reduction to (S)-3-methoxy-2-hydroxypropanoic acid (3-methoxylactate) using L-Lactate Dehydrogenase (L-LDH, EC 1.1.1.27), a critical transformation for generating chiral building blocks in drug development.

Introduction & Chemical Context

3-Methoxy-2-oxopropanoic acid is an

-

Dehydrogenases (LDH, GRHPR): Asymmetric reduction to chiral

-hydroxy acids. -

Transaminases: Precursor for the synthesis of O-methyl-L-serine.

Stability Warning

Like many 3-substituted-2-oxopropanoic acids, the free acid form is chemically unstable and prone to spontaneous decarboxylation and aldol-like dimerization, particularly at alkaline pH.

-

Storage: Store as the Lithium or Sodium salt at -20°C.

-

Handling: Generate the free acid or salt in situ from the methyl ester immediately prior to enzymatic assay.

Reaction Mechanism & Pathway[1]

The enzymatic reduction utilizes NADH as a hydride donor. The stereochemical outcome depends on the specific LDH isozyme (L-LDH vs. D-LDH).

Pathway Visualization

Figure 1: Enzymatic reduction pathway. L-LDH catalyzes the transfer of a hydride ion from NADH to the C2 carbonyl of the substrate.

Experimental Protocols

Protocol A: Substrate Preparation (In Situ Hydrolysis)

Rationale: Commercial sources often supply the methyl ester (Methyl 3-methoxy-2-oxopropanoate) due to the instability of the acid. This protocol converts the ester to the active carboxylate substrate.

Reagents:

-

Methyl 3-methoxy-2-oxopropanoate (Liquid, >95% purity)

-

1.0 M KOH

-

1.0 M Potassium Phosphate Buffer (pH 7.0)

Procedure:

-

Weigh 132 mg (1.0 mmol) of Methyl 3-methoxy-2-oxopropanoate into a 15 mL conical tube.

-

Add 1.05 mL of 1.0 M KOH (1.05 eq).

-

Vortex vigorously and incubate on ice for 30 minutes . Note: Monitor pH; do not exceed pH 12 to avoid polymerization.

-

Neutralize by adding 1.0 mL of 1.0 M Potassium Phosphate Buffer (pH 7.0) and adjusting with dilute HCl to pH 7.0–7.4.

-

Dilute to a final volume of 10 mL with ddH2O to create a 100 mM stock solution .

-

Validation: Check absorbance at 340 nm (blank). If high, degradation has occurred. Use immediately.

Protocol B: Kinetic Assay (Spectrophotometric)

Rationale: To determine

Reagents:

-

Assay Buffer: 100 mM Potassium Phosphate, pH 7.4

-

NADH Stock: 10 mM in Assay Buffer (Freshly prepared, protect from light)

-

Enzyme: Rabbit Muscle L-LDH (diluted to ~5 U/mL in buffer containing 0.1% BSA)

-

Substrate: 100 mM 3-methoxy-2-oxopropanoate stock (from Protocol A)

Workflow:

-

Blanking: In a quartz cuvette, add 900 µL Buffer and 50 µL NADH. Zero the spectrophotometer.

-

Reaction Mix:

-

850 µL Buffer

-

50 µL NADH (Final conc: 0.5 mM)

-

X µL Substrate (Range: 10 µL – 200 µL for 1–20 mM final conc)

-

-

Initiation: Add 10 µL LDH enzyme solution. Mix by inversion.

-

Measurement: Monitor

decrease for 120 seconds at 25°C. -

Calculation:

[1]

Data Presentation:

| Substrate Concentration (mM) | Initial Velocity ( | ||

| 0.5 | 0.045 | 0.043 | Calc |

| 1.0 | 0.082 | 0.080 | Calc |

| 2.5 | 0.150 | 0.155 | Calc |

| 5.0 | 0.210 | 0.208 | Calc |

| 10.0 | 0.245 | 0.250 | Calc |

Preparative Scale Synthesis (with Cofactor Recycling)

For producing gram-quantities of (S)-3-methoxy-2-hydroxypropanoic acid , stoichiometric NADH is economically unviable. A Formate Dehydrogenase (FDH) recycling system is recommended.

Recycling Logic

Figure 2: Coupled enzyme system. LDH reduces the target substrate while FDH regenerates NADH using Ammonium Formate as the sacrificial donor.

Synthesis Protocol

-

Substrate: 500 mg 3-methoxy-2-oxopropanoate (prepared as salt).

-

Cofactor: 10 mg NAD+ (catalytic amount).

-

Recycling Substrate: 300 mg Ammonium Formate.

-

Enzymes:

-

L-LDH (Rabbit Muscle): 500 Units

-

Formate Dehydrogenase (Candida boidinii): 50 Units

-

-

Buffer: 50 mL Phosphate Buffer (100 mM, pH 7.5).

-

Incubation: Stir gently at 25°C for 24 hours. Monitor pH and adjust to 7.5 with 1M NaOH as needed (formate oxidation releases

but pH drift can occur). -

Workup: Acidify to pH 2.0 with HCl, saturate with NaCl, and extract with Ethyl Acetate (3 x 50 mL). Dry over

and concentrate in vacuo.

References

-

Whitesides, G. M., et al. (1988). "L-Lactate Dehydrogenase: Substrate Specificity and Use as a Catalyst in the Synthesis of Homochiral 2-Hydroxy Acids."[2] Journal of the American Chemical Society.

-

Sigma-Aldrich. (2024). "L-Lactate Dehydrogenase from Rabbit Muscle: Product Information & Assay Protocol." Merck Life Science.

-

Shin, J. S., & Kim, B. G. (2002). "Kinetic Resolution of

-Methyl- -

Organic Syntheses. (2003).

-Amino Acids: Handling of Methoxy-substituted Precursors." Org.[3] Synth. Vol. 80, p. 200.

Sources

- 1. L-Lactate Dehydrogenase (L-LDH) | Sigma-Aldrich [sigmaaldrich.com]

- 2. L-Lactate Dehydrogenase: Substrate Specificity and Use as a Catalyst in the Synthesis of Homochiral 2-Hydroxy Acids | Whitesides Research Group [gmwgroup.harvard.edu]

- 3. US20040260119A1 - Preparation of 3-alkoxy-2-methylbenzoic acids - Google Patents [patents.google.com]

Application Note: Selective Metabolic Probing of Monocarboxylate Transporters (MCTs) using 3-Methoxypyruvate

Compound: 3-Methoxy-2-oxopropanoic acid (Synonyms: 3-Methoxypyruvate, 3-MP) CAS No: 3588-16-1 Application Focus: Isoform-selective transport kinetics, metabolic flux discrimination, and pH-dependent uptake assays.

Introduction: The Metabolic Gatekeeper

In the study of cancer metabolism (the Warburg effect) and tissue bioenergetics, Monocarboxylate Transporters (MCTs) are critical gatekeepers. They shuttle lactate, pyruvate, and ketone bodies across cell membranes, coupling their transport with protons (

However, a persistent challenge in cell culture models is distinguishing between the activity of MCT1 (SLC16A1, high-affinity, ubiquitous, often oxidative) and MCT4 (SLC16A3, low-affinity, hypoxia-induced, glycolytic exporter). Standard substrates like L-lactate and Pyruvate are transported by both isoforms, making it difficult to deconvolute their individual contributions to metabolic flux.

3-Methoxy-2-oxopropanoic acid (3-MP) serves as a precision tool to solve this problem. Unlike natural substrates, 3-MP is a highly specific substrate for MCT1 and MCT2 , but is not transported by MCT4 . This selectivity allows researchers to:

-

Quantify MCT1 activity in cells co-expressing MCT4.

-

Probe the "Lactate Shuttle" mechanism without interference from glycolytic efflux.

-

Develop hyperpolarized MRI probes for tumors dependent on oxidative phosphorylation.

Mechanism of Action

Transport Selectivity

3-MP mimics the structure of pyruvate but contains a methoxy group at the C3 position. This steric modification prevents it from binding effectively to the low-affinity binding pocket of MCT4, while it remains a high-affinity substrate for MCT1 and MCT2.

Intracellular Fate

Once transported into the cytosol via MCT1, 3-MP acts as a substrate for Lactate Dehydrogenase (LDH) .

-

Reaction: 3-MP + NADH +

-

Significance: This conversion oxidizes NADH to

, mimicking the redox effect of pyruvate reduction, but the product (3-methoxylactate) does not readily enter the TCA cycle, effectively isolating the transport and cytosolic redox events from mitochondrial oxidation.

Visualizing the Pathway

The following diagram illustrates the selective entry of 3-MP and its subsequent enzymatic conversion.

Figure 1: Selective transport mechanism. MCT1 facilitates 3-MP entry, while MCT4 excludes it. Intracellularly, LDH reduces 3-MP, regenerating NAD+.

Comparative Kinetics Data

The utility of 3-MP is defined by its kinetic parameters compared to physiological substrates.

| Substrate | Transporter | Km (mM) | Vmax (Relative) | Application Note |

| L-Lactate | MCT1 | 3.5 - 5.0 | 100% | Standard substrate; non-selective. |

| L-Lactate | MCT4 | 20 - 35 | High | Low affinity; supports high-flux export in glycolysis. |

| Pyruvate | MCT1 | < 1.0 | 100% | Very high affinity; non-selective. |

| 3-MP | MCT1 | 0.5 - 1.5 | ~80% | High affinity; mimics pyruvate. |

| 3-MP | MCT4 | > 200 | Negligible | Effectively zero transport at physiological concentrations. |

Data synthesized from Halestrap et al. and Wilson et al. (See References).

Experimental Protocols

Protocol A: Preparation of Neutralized 3-MP Stock Solution

Critical Warning: 3-Methoxy-2-oxopropanoic acid is unstable in solution over long periods and is acidic. Direct addition to cell culture media without neutralization will cause immediate cytotoxicity due to acidosis.

Reagents:

-

3-Methoxy-2-oxopropanoic acid (Solid/Oil)

-

1 M NaOH (Sterile)

-

HEPES-buffered Saline (HBS) or PBS (pH 7.4)

Procedure:

-

Weighing: Weigh the required amount of 3-MP acid. (Example: For 10 mL of 100 mM stock, weigh ~118 mg).

-

Dissolution: Dissolve in 50% of the final volume using HBS or PBS.

-

Neutralization (Crucial): Monitor pH using a micro-pH probe or pH paper. Slowly add 1 M NaOH dropwise until pH reaches 7.2–7.4. The solution will transition from yellow/clear to clear.

-

Note: If the pH overshoots > 7.5, the molecule may degrade.

-

-

Volume Adjustment: Bring to final volume with buffer.

-

Sterilization: Filter through a 0.22 µm PES syringe filter.

-

Storage: Use immediately or store at -80°C in single-use aliquots. Do not store at 4°C for >24 hours.

Protocol B: MCT1-Specific Uptake Assay (pH-Dependent)

Since MCTs are proton symporters (

Materials:

-

BCECF-AM (pH sensitive fluorophore)

-

Fluorescence plate reader or microscope (Ex/Em: 490/535 nm and 440/535 nm for ratiometric)

-

Assay Buffer: Tyrode’s buffer (Nominally bicarbonate-free to maximize pH changes).

-

Inhibitor Control: AR-C155858 (MCT1/2 specific inhibitor).

Workflow:

-

Cell Loading:

-

Seed cells in a black-walled 96-well plate (e.g., 50,000 cells/well).

-

Incubate with 2 µM BCECF-AM in Tyrode’s buffer for 30 min at 37°C.

-

Wash cells 2x with warm Tyrode’s buffer to remove extracellular dye.

-

-

Baseline Measurement:

-

Measure baseline fluorescence ratio (F490/F440) for 2 minutes to establish resting pHi.

-

-

Substrate Addition (The "Kick"):

-

Inject 10 mM 3-MP (neutralized stock) into the wells.

-

Control Wells: Inject 10 mM L-Lactate (Positive control for MCT1+MCT4) and Buffer only (Negative).

-

Inhibitor Wells: Pre-incubate with 100 nM AR-C155858 for 10 min before 3-MP addition.

-

-

Data Acquisition:

-

Measure fluorescence every 10 seconds for 5 minutes.

-

Result: A rapid drop in intracellular pH indicates MCT1-mediated transport.

-

Interpretation:

-

High Slope: High MCT1 activity.

-

No Slope (with 3-MP) but High Slope (with Lactate): Cells express MCT4 but lack MCT1.

-

-

Protocol C: Metabolic Competition Assay

Use 3-MP to block pyruvate uptake in mitochondrial respiration studies without fueling the TCA cycle itself (short-term).

-

Culture cells in Seahorse XF assay plates.

-

In the injection port, load 3-MP (Final concentration 5–10 mM).

-

Measure Oxygen Consumption Rate (OCR).

-

Injection: Add 3-MP.

-

Observation: An immediate drop in OCR suggests that 3-MP is competing with pyruvate for entry into the cell (via MCT1) or into the mitochondria (via MPC), effectively starving the mitochondria of fuel.

Experimental Workflow Visualization

The following diagram outlines the decision logic for using 3-MP to characterize a cell line's transporter profile.

Figure 2: Logic flow for discriminating MCT isoforms using 3-MP vs. Lactate.

References

-

Halestrap, A. P. (2012). The monocarboxylate transporter family—Structure and functional characterization. IUBMB Life, 64(1), 1–9.

-

Wilson, M. C., et al. (1998).[1] The monocarboxylate transporter MCT4 is adapted to the export of lactate in highly glycolytic cells. Journal of Biological Chemistry, 273(26), 15920-15926.

-

Brindle, K. M., et al. (2011). Imaging tumour metabolism with hyperpolarized 13C-labeled cell substrates. NMR in Biomedicine, 24(6), 558-581.

-

Froberg, A., et al. (2021). A cell culture platform for quantifying metabolic substrate oxidation in bicarbonate-buffered medium.[2] Journal of Biological Chemistry, 298(2).

Sources

Application Note: Robust GC-MS Analysis of 3-Methoxy-2-oxopropanoic Acid Following Two-Step Derivatization

Introduction

3-Methoxy-2-oxopropanoic acid, a key intermediate in various metabolic pathways, presents significant analytical challenges due to its inherent polarity and thermal lability. Direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is often impractical, leading to poor chromatographic peak shape, thermal degradation, and unreliable quantification. To overcome these limitations, a chemical derivatization strategy is essential to enhance the analyte's volatility and thermal stability.[1] This application note provides a detailed, field-proven protocol for the robust and reproducible analysis of 3-Methoxy-2-oxopropanoic acid using a two-step derivatization procedure involving methoximation followed by silylation. This method is tailored for researchers, scientists, and drug development professionals requiring accurate and sensitive quantification of this and other α-keto acids in complex biological matrices.

The Rationale for a Two-Step Derivatization Approach

The structure of 3-Methoxy-2-oxopropanoic acid, featuring both a carboxylic acid and an α-keto functional group, necessitates a dual-pronged derivatization approach for successful GC-MS analysis.

-

Methoximation of the Keto Group: The primary challenge with α-keto acids is the reactivity of the ketone functionality. Under the high temperatures of the GC inlet, these compounds are prone to decarboxylation. Furthermore, the keto group can exist in equilibrium with its enol tautomer, which, if not addressed, would lead to multiple derivatized species from a single analyte, complicating chromatographic interpretation and compromising quantitative accuracy.[1] Methoximation specifically targets the carbonyl group, converting it into a stable methoxime derivative.[2][3] This "locks" the keto group in a single form, preventing both decarboxylation and tautomerization, thereby ensuring a single, sharp chromatographic peak for the analyte.[4]

-

Silylation of the Carboxylic Acid Group: The carboxylic acid group imparts high polarity to the molecule, reducing its volatility. Silylation is a robust and widely used technique to replace active hydrogens on polar functional groups, such as carboxylic acids and hydroxyls, with a nonpolar trimethylsilyl (TMS) group.[5][6] This process dramatically increases the volatility of the analyte, making it amenable to GC separation. The most common and effective silylating agents for this purpose are N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with the addition of a catalyst like Trimethylchlorosilane (TMCS) to enhance the reaction rate for sterically hindered groups.[5]

The sequential application of methoximation and silylation ensures that all reactive functional groups are appropriately modified, yielding a volatile and thermally stable derivative suitable for GC-MS analysis.

Experimental Workflow and Protocol

The following protocol outlines the step-by-step procedure for the derivatization of 3-Methoxy-2-oxopropanoic acid. This protocol is designed to be self-validating by including critical steps for moisture exclusion and reagent handling, which are paramount for successful and reproducible derivatization.

Reagents and Materials

| Reagent/Material | Grade | Supplier (Example) | Notes |

| 3-Methoxy-2-oxopropanoic acid standard | ≥98% | Sigma-Aldrich | |

| Methoxyamine hydrochloride (MeOx·HCl) | ≥98% | Sigma-Aldrich | |

| Pyridine | Anhydrous, ≥99.8% | Sigma-Aldrich | Store under inert gas. |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Derivatization grade | Sigma-Aldrich | Store under inert gas. |

| Trimethylchlorosilane (TMCS) | ≥99% | Sigma-Aldrich | Optional catalyst. |

| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich | |

| GC-MS vials with inserts | 2 mL, PTFE-lined caps | Agilent Technologies | |

| Heating block or thermomixer | Capable of maintaining set temperatures. | ||

| Centrifuge | |||

| Nitrogen or Argon gas supply | High purity | For sample drying and inert atmosphere. |

Protocol: Two-Step Derivatization

This protocol is optimized for a dried sample extract. Ensure that the initial sample preparation and extraction have effectively removed water, as moisture will readily hydrolyze the silylating reagents and the resulting TMS derivatives.

Step 1: Sample Preparation

-

Aliquot the sample containing 3-Methoxy-2-oxopropanoic acid into a 2 mL GC-MS vial.

-

If the sample is in a volatile solvent, evaporate to complete dryness under a gentle stream of nitrogen or argon gas. For aqueous samples, lyophilization is recommended. It is critical to ensure the sample is completely dry.

Step 2: Methoximation

-

Prepare a fresh solution of 20 mg/mL Methoxyamine hydrochloride in anhydrous pyridine. Vortex thoroughly to dissolve.

-

Add 50 µL of the methoxyamine hydrochloride solution to the dried sample in the GC-MS vial.

-

Cap the vial tightly and vortex for 1 minute to ensure complete dissolution of the residue.

-

Incubate the mixture at 60°C for 60 minutes in a heating block or thermomixer.[7] This reaction converts the keto group to its methoxime derivative.

Step 3: Silylation

-

After the methoximation reaction, allow the vial to cool to room temperature.

-

Add 80 µL of MSTFA to the vial. If derivatizing sterically hindered or less reactive compounds, MSTFA with 1% TMCS can be used to catalyze the reaction.[7]

-

Cap the vial tightly and vortex for 1 minute.

-

Incubate the mixture at 60°C for 45 minutes. This reaction silylates the carboxylic acid group.

Step 4: Analysis

-

After silylation, the sample is ready for GC-MS analysis. If any precipitate is present, centrifuge the vial at a low speed and transfer the supernatant to a clean vial insert.

-

Inject 1 µL of the derivatized sample into the GC-MS system.

Caption: Workflow for the two-step derivatization of 3-Methoxy-2-oxopropanoic acid.

GC-MS Parameters

The following are recommended starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and column used.

| Parameter | Setting |

| Gas Chromatograph | |

| Injection Port Temp. | 250°C |

| Injection Mode | Splitless |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Oven Program | Initial temp 70°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |

| Mass Spectrometer | |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Range | m/z 50-500 |

| Scan Mode | Full Scan |

Expected Mass Spectral Fragmentation

3-Methoxy-2-(methoxyimino)propanoic acid, trimethylsilyl ester

The electron ionization (EI) mass spectrum is expected to exhibit characteristic fragments arising from the cleavage of the trimethylsilyl group and the methoxy groups.

Predicted Fragmentation Pathway:

Caption: Predicted major fragmentation pathways for derivatized 3-Methoxy-2-oxopropanoic acid.

Key Diagnostic Ions:

-

[M-15]⁺: Loss of a methyl radical (•CH₃) from a TMS group or a methoxy group. This is a very common fragmentation for silylated compounds.

-

m/z 73: The trimethylsilyl cation, [Si(CH₃)₃]⁺, is a hallmark of TMS derivatives and is often the base peak in the spectrum.[2][5]

-

m/z 75: A rearrangement ion, [O=Si(CH₃)₂H]⁺, also characteristic of TMS ethers and esters.[2]

-

[M-59]⁺: Loss of the methoxycarbonyl radical (•COOCH₃) from the original ester group of the parent molecule.

-

[M-89]⁺: Loss of the trimethylsiloxy radical (•OSi(CH₃)₃).

It is imperative for researchers to confirm this predicted fragmentation pattern by analyzing a pure, synthesized standard of 3-Methoxy-2-oxopropanoic acid that has undergone the described derivatization protocol. The resulting spectrum should be carefully interpreted, and the key fragment ions identified to build a robust method for identification and quantification.

Trustworthiness and Self-Validation

To ensure the trustworthiness of this protocol, the following quality control measures are essential:

-

Reagent Blank: Always prepare and analyze a reagent blank (all reagents, no sample) with each batch of samples. This will identify any potential contamination from reagents or glassware.

-

Derivatization of a Standard: A known amount of 3-Methoxy-2-oxopropanoic acid standard should be derivatized and analyzed alongside the samples to confirm the reaction efficiency and the retention time of the derivative.

-

Internal Standard: For quantitative studies, the use of a stable isotope-labeled internal standard is highly recommended to correct for variations in derivatization efficiency and injection volume.

-

Moisture Control: The paramount importance of anhydrous conditions cannot be overstated. The use of fresh, high-purity anhydrous solvents and reagents, along with proper storage and handling under an inert atmosphere, is critical for reproducibility.[4]

Conclusion

The described two-step derivatization protocol of methoximation followed by silylation provides a robust and reliable method for the GC-MS analysis of 3-Methoxy-2-oxopropanoic acid. By converting the polar and thermally labile analyte into a volatile and stable derivative, this method enables excellent chromatographic resolution and sensitive mass spectrometric detection. The detailed protocol and the discussion of the underlying chemical principles offer researchers a solid foundation for developing and validating their own assays for this and other α-keto acids. Adherence to the outlined quality control measures will ensure the generation of high-quality, reproducible data for applications in metabolomics, clinical diagnostics, and drug development.

References

-

D. R. Knapp, Handbook of Analytical Derivatization Reactions. John Wiley & Sons, 1979. [Link]

-

J. M. Halket, D. Waterman, A. M. Przyborowska, R. K. Patel, P. D. Fraser, P. M. Bramley, "Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS," Journal of Experimental Botany, vol. 56, no. 410, pp. 219–243, 2005. [Link]

-

O. Fiehn, "Metabolomics--the link between genotypes and phenotypes," Plant Molecular Biology, vol. 48, no. 1-2, pp. 155–171, 2002. [Link]

-

C. C. Sweeley, R. Bentley, M. Makita, W. W. Wells, "Gas-liquid chromatography of trimethylsilyl derivatives of sugars and related substances," Journal of the American Chemical Society, vol. 85, no. 16, pp. 2497–2507, 1963. [Link]

-

PAL System, "Metabolite Profiling by Automated Methoximation and Silylation," Application Note. [Link]

-

NIST Mass Spectrometry Data Center. [Link]

-

Smaali, I. "Which is better MSTFA or BSTFA for derivatisation sugar and organic acid?" ResearchGate. [Link]

-

Kind, T., Wohlgemuth, G., Lee, do Y., Lu, Y., Palazoglu, M., Shahbaz, S., & Fiehn, O. (2009). FiehnLib: mass spectral and retention index libraries for metabolomics based on quadrupole and time-of-flight gas chromatography/mass spectrometry. Analytical chemistry, 81(24), 10038–10048. [Link]

-

Lisec, J., Schauer, N., Kopka, J., Willmitzer, L., & Fernie, A. R. (2006). Gas chromatography mass spectrometry-based metabolite profiling in plants. Nature protocols, 1(1), 387–396. [Link]

-

Tanaka, K., Hine, D. G., West, A. P., & Whelan, W. J. (1973). The determination of α-keto acids in human blood and urine by a gas chromatographic method. Clinica chimica acta; international journal of clinical chemistry, 47(3), 371–379. [Link]

-

Bibel, M. (2021). Derivatization of metabolites for GC-MS via methoximation+silylation. JoVE (Journal of Visualized Experiments), (171), e62539. [Link]

Sources

- 1. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]

- 2. researchgate.net [researchgate.net]

- 3. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Mass Spectrometry Data Center, NIST [chemdata.nist.gov]

Technical Support Center: Stability of 3-Methoxy-2-oxopropanoic Acid

[1]

Introduction: The Structural Paradox

3-Methoxy-2-oxopropanoic acid (3-MOP) is a deceptive molecule.[1] To the uninitiated, it appears to be a simple derivative of pyruvate.[1] However, the introduction of the electron-withdrawing methoxy group at the C3 position fundamentally alters its behavior in aqueous solution compared to its parent compound.

This guide addresses the specific stability challenges inherent to the

This technical guide provides the mechanistic understanding and diagnostic protocols required to distinguish between these states.

Module 1: Chemical Stability & Degradation Mechanisms[1]

To handle 3-MOP effectively, you must understand the three competing pathways that dictate its fate in water.[1]

The Gem-Diol Equilibrium (The "False" Degradation)

In aqueous media, the C2 ketone is highly electrophilic due to the adjacent carboxylic acid (C1) and the inductive effect of the methoxy group (C3). Water attacks the ketone to form a gem-diol (hydrate) .[1][2][3]

-

Observation: NMR spectra often show two sets of peaks (keto form and hydrate form).[1] This is not degradation; it is a thermodynamic equilibrium.[1]

-

Impact: The methoxy group stabilizes the hydrate more than in simple pyruvate.[1] Expect >60% hydration in neutral water.[1]

Oxidative Decarboxylation (The "True" Degradation)

Like all

-

Reactive Oxygen Species (ROS): Hydrogen peroxide (

) causes rapid decarboxylation to methoxyacetaldehyde.[1] -

Heat: Temperatures >30°C accelerate spontaneous decarboxylation.[1]

Aldol-Type Polymerization

At alkaline pH (> pH 8.0), the enol form of the ketone can act as a nucleophile, attacking other ketone molecules.[1]

-

Observation: The solution turns yellow/brown.[1]

-

Result: Irreversible formation of complex oligomers.[1]

Visualization: Stability Pathways

The following diagram maps the fate of 3-MOP in solution.

Figure 1: Mechanistic pathways of 3-Methoxy-2-oxopropanoic acid in aqueous solution. Green paths represent reversible equilibrium; red paths represent irreversible degradation.[1]

Module 2: Diagnostic Troubleshooting

Use this table to diagnose issues based on experimental observations.

| Symptom | Probable Cause | Mechanism | Corrective Action |

| Split NMR Peaks | Hydration (Gem-diol) | Reversible attack of | None required. Calculate the ratio of hydrate:ketone. To simplify spectra, run in DMSO- |

| Yellowing of Solution | Polymerization | Aldol condensation triggered by alkaline pH or localized heating.[1] | Discard sample. Ensure buffer pH is < 7.5. Keep on ice.[1] |

| Gas Evolution (Bubbles) | Decarboxylation | Loss of | Add EDTA (1 mM) to chelate metals.[1] protect from light.[1] |

| Mass Loss (LC-MS) | Ionization Suppression | The gem-diol form ionizes differently than the keto form in ESI-MS.[1] | Adjust mobile phase to acidic pH (0.1% Formic Acid) to shift equilibrium during ionization.[1] |

Module 3: Storage & Handling Protocols[1]

Stock Solution Preparation (Self-Validating Protocol)

Do not store 3-MOP in aqueous solution for long periods.[1] Prepare fresh or freeze immediately.

Reagents:

-

3-Methoxy-2-oxopropanoic acid (solid)[1]

-

Buffer: 50 mM Sodium Phosphate, pH 6.5 (Citrate is also acceptable; avoid Tris due to potential amine-ketone Schiff base formation).[1]

Procedure:

-

Weighing: Weigh the solid quickly. The compound is hygroscopic.[1]

-